4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with hydroxy and methoxy styryl groups, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Styryl group addition: The pyrazole intermediate is then subjected to a Wittig reaction with 4-hydroxy-3-methoxybenzaldehyde to introduce the styryl groups.
Benzoic acid attachment: Finally, the benzoic acid moiety is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The styryl groups can be hydrogenated to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated hydroxy and methoxy derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors due to its structural features.
Pathways Involved: The compound may modulate oxidative stress pathways and inflammatory responses through its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-carboxyphenylmethyloxy)benzoic acid: Similar in structure but with different functional groups.
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Another related compound with carboxylic acid groups.
4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid: A derivative with trimethylsilyl groups.
Uniqueness
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid is unique due to its combination of hydroxy, methoxy, and styryl groups attached to a pyrazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C28H24N2O6 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-[3,5-bis[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H24N2O6/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34/h3-17,31-32H,1-2H3,(H,33,34)/b9-3+,10-4+ |
InChI Key |
YGYTXIIKPGDXIO-LQIBPGRFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
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